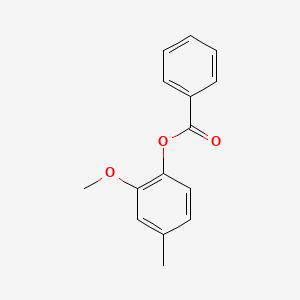

2-Methoxy-4-methylphenyl benzoate

説明

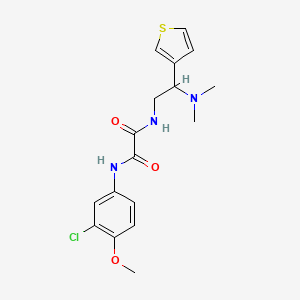

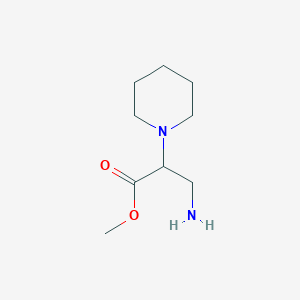

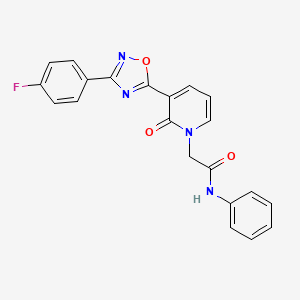

“2-Methoxy-4-methylphenyl benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of 2-Methoxy-4-methylphenyl benzoate resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methylphenyl benzoate is characterized by a dihedral angle between the phenyl and benzene rings . The exact values and more detailed structural information were not found in the search results.Chemical Reactions Analysis

Esters, including 2-Methoxy-4-methylphenyl benzoate, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .科学的研究の応用

Photophysical Properties

The study of photophysical properties of related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveals unique characteristics in luminescence properties. This is significant in understanding luminescence in various solvents, which is vital for developing new luminescent materials (Kim et al., 2021).

Physico-Chemical Properties

Research on physico-chemical properties of compounds like 2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates offers insights into the relationship between structure and biological activity. This is crucial for the development of drugs with specific properties (Stankovicová et al., 2014).

Photo-Switching in Polymers

A study on azobenzene derivatives, including 4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid, underlines their potential as building blocks for functional polymers. This research is crucial for developing smart materials with responsive properties (Pirone et al., 2020).

Solvolysis Mechanism

Investigations into the solvolysis of tertiary benzylic benzoates, including 2-(4-methoxyphenyl)-2-propyl benzoate, provide insights into the solvent intervention in these processes. This is significant in understanding reaction mechanisms in organic chemistry (Liu et al., 2006).

Mesomorphic Behavior

Studies on compounds like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which include methoxy derivatives, help understand the formation and stability of mesophases in liquid crystals. This research is vital for the development of new liquid crystal materials (Kuboshita et al., 1991).

Lipase-Catalyzed Esterification

Research on the lipase-catalyzed esterification and transesterification of compounds like oleyl 4-hydroxy-3-methoxybenzoate provides valuable information for industrial applications in the production of esters (Vosmann et al., 2008).

Synthesis of Derivatives

The efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride is explored for applications in flavors, fragrances, and drug synthesis. This shows the compound's role in clean and green chemical processes (Bhanawase & Yadav, 2017).

Safety and Hazards

特性

IUPAC Name |

(2-methoxy-4-methylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJPHCNQZJYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methylphenyl benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)